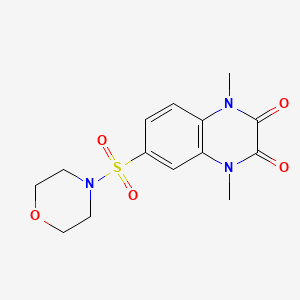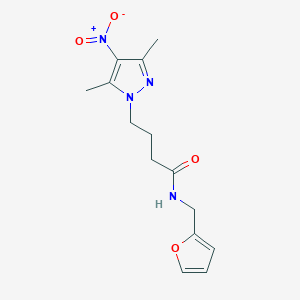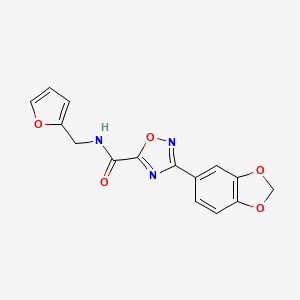![molecular formula C21H19N3O2 B11064073 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11064073.png)
4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with easily accessible starting materials such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde.
Electrophilic Cyclization: An iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles is performed to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines.
Cross-Coupling Reactions: Suzuki cross-couplings with various boronic acids and alkylation reactions are carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Scientific Research Applications
4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to the induction of cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazolopyridine core but differ in the nature and position of substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: These derivatives have a similar fused ring structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific substituents, which contribute to its distinct chemical properties and potential applications. Its ability to induce apoptosis and its potential as an anticancer agent further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C21H19N3O2/c1-15-20-18(22-24(21(20)26)17-10-6-3-7-11-17)14-19(25)23(15)13-12-16-8-4-2-5-9-16/h2-11,14,22H,12-13H2,1H3 |
InChI Key |
ICYYTFBMNVALJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)](/img/structure/B11063991.png)
![1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11063993.png)
![3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11063998.png)
![N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide](/img/structure/B11063999.png)
![5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064022.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064037.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064054.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11064061.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11064072.png)

![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11064096.png)
